molecular formula C17H12ClN5O B214892 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

Cat. No. B214892
M. Wt: 337.8 g/mol
InChI Key: MFLKKHJSDUXLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, also known as CP-690,550, is a small molecule drug that has been extensively researched for its immunosuppressive properties. It is a Janus kinase (JAK) inhibitor that blocks the activity of JAK1 and JAK3, which are key enzymes involved in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile works by inhibiting the activity of JAK1 and JAK3, which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been shown to have a number of biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation and proliferation of immune cells such as T cells and B cells, leading to a reduction in inflammation and immune system activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile for lab experiments is its specificity for JAK1 and JAK3, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile can also have off-target effects and may not be suitable for all experimental conditions. In addition, the use of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile in lab experiments requires careful consideration of dosage and potential side effects.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile, including the development of more specific and potent JAK inhibitors, the investigation of its potential use in the treatment of other autoimmune diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further research is needed to fully understand the long-term effects and potential side effects of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile in humans.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form 4-chloro-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with ethyl cyanoacetate and triethylamine to form 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases. It has been shown to effectively reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile has been investigated for its potential use in the prevention of organ transplant rejection and the treatment of graft-versus-host disease.

properties

Product Name

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxopropanenitrile

InChI

InChI=1S/C17H12ClN5O/c1-11-2-8-14(9-3-11)23-17(20-21-22-23)15(10-19)16(24)12-4-6-13(18)7-5-12/h2-9,15H,1H3

InChI Key

MFLKKHJSDUXLMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.